molecular formula C22H30N2O3S B2824598 1-(2,6-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperazine CAS No. 1903776-62-4

1-(2,6-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperazine

Katalognummer B2824598
CAS-Nummer: 1903776-62-4
Molekulargewicht: 402.55
InChI-Schlüssel: POXVPPQKZVMYNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperazine, commonly known as TASP0433864, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonylpiperazine compounds and has been found to have a wide range of biochemical and physiological effects. In

Wirkmechanismus

TASP0433864 acts as a selective 5-HT1A receptor agonist, which means it binds to and activates this receptor. This activation leads to the release of neurotransmitters such as serotonin, which plays a crucial role in regulating mood and emotions. TASP0433864 has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
TASP0433864 has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models, as well as improve cognitive function. TASP0433864 has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using TASP0433864 in lab experiments is its high affinity for the 5-HT1A receptor, which allows for precise targeting of this receptor. However, one limitation is that TASP0433864 has a relatively short half-life, which may make it difficult to use in long-term studies.

Zukünftige Richtungen

There are several future directions for the study of TASP0433864. One area of research is the potential use of this compound in the treatment of anxiety and depression in humans. Another area of research is the investigation of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Further studies are also needed to determine the optimal dosage and administration of TASP0433864 for therapeutic use.
Conclusion:
In conclusion, TASP0433864 is a promising compound with potential therapeutic applications in the treatment of anxiety, depression, and neurodegenerative diseases. Its high affinity for the 5-HT1A receptor and its wide range of biochemical and physiological effects make it a valuable tool for scientific research. Further studies are needed to fully understand the mechanisms of action and potential therapeutic uses of this compound.

Synthesemethoden

The synthesis of TASP0433864 involves several steps, starting with the reaction of 2,6-dimethylphenylamine with ethyl 4-bromo-2,5-dimethylbenzoate to form the intermediate compound. This intermediate is then reacted with sodium sulfonate to obtain the final product, TASP0433864. The synthesis has been optimized to achieve high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

TASP0433864 has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. TASP0433864 has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression in humans.

Eigenschaften

IUPAC Name

1-(2,6-dimethylphenyl)-4-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-6-27-20-14-19(5)21(15-18(20)4)28(25,26)24-12-10-23(11-13-24)22-16(2)8-7-9-17(22)3/h7-9,14-15H,6,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXVPPQKZVMYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethylphenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.